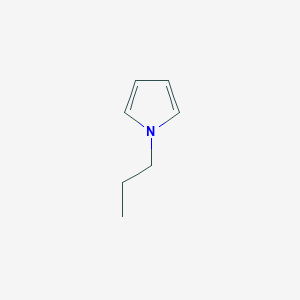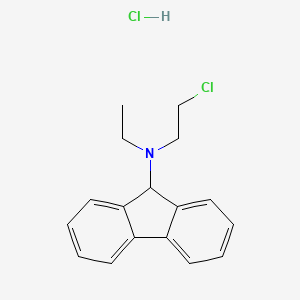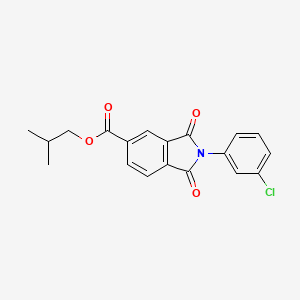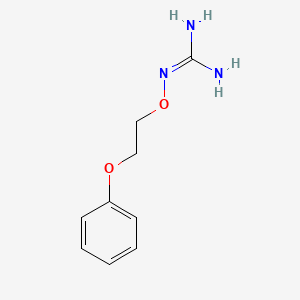
1H-Pyrrole, 1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-propyl- is an organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, where a propyl group is attached to the nitrogen atom of the pyrrole ring.
Vorbereitungsmethoden
1H-Pyrrole, 1-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of pyrrole with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, allowing it to react with the propyl halide to form 1H-Pyrrole, 1-propyl-.
Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the reaction. For example, catalytic hydrogenation of pyrrole derivatives in the presence of propylating agents can be employed to produce 1H-Pyrrole, 1-propyl- on a larger scale .
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propyl group, where nucleophiles such as halides or amines replace the propyl group under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrroles and their derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-propyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-propyl- can be compared with other similar compounds such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group instead of a propyl group, leading to differences in chemical reactivity and applications.
1H-Pyrrole, 1-ethyl-: The presence of an ethyl group results in distinct physical and chemical properties compared to the propyl derivative.
1H-Pyrrole, 1-butyl-: The butyl group provides different steric and electronic effects, influencing the compound’s behavior in various reactions.
Eigenschaften
CAS-Nummer |
5145-64-2 |
|---|---|
Molekularformel |
C7H11N |
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
1-propylpyrrole |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
MFGOZCIHXVFZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)

![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)


